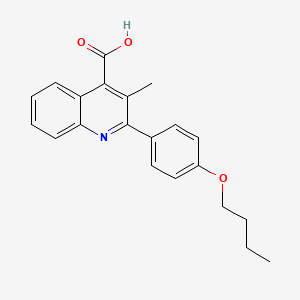

2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-4-13-25-16-11-9-15(10-12-16)20-14(2)19(21(23)24)17-7-5-6-8-18(17)22-20/h5-12H,3-4,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOMYCPVCVWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butoxyphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The aromatic nature of the quinoline ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research has indicated that quinoline derivatives, including those similar to 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid, exhibit significant antibacterial properties. A study synthesized a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, revealing that modifications at the second position of the quinoline ring enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that introducing specific substituents can improve binding affinity and potency .

| Compound | Activity Against S. aureus | Activity Against E. coli | LogP Value |

|---|---|---|---|

| 5a | Significant | High | 2.26 |

| 5b | Moderate | Moderate | 2.32 |

Antimalarial Potential

The increasing resistance of Plasmodium falciparum to existing treatments has spurred research into new antimalarial compounds. Analogues of quinoline-4-carboxylic acids have shown promise in inhibiting the intra-erythrocytic stages of the malaria parasite. A study highlighted novel quinolone derivatives that were effective against resistant strains, indicating a potential pathway for developing new antimalarial therapies .

Case Studies

Study on Antibacterial Properties

In a comprehensive study, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity using standard methods such as the MTT assay. Among these, compounds with higher lipophilicity (LogP values above 2) demonstrated superior antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antimalarial Screening

Another significant investigation focused on the synthesis and screening of new quinolone derivatives against P. falciparum. The study reported several compounds with IC50 values in the low micromolar range, suggesting strong potential for further development as antimalarial agents .

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

Alkyl-Substituted Aryl Groups

- 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid (CAS: sc-311655): Replacing the butoxy group with an ethylphenyl substituent reduces steric bulk and lipophilicity. This analog may exhibit altered pharmacokinetic properties, such as reduced half-life due to faster metabolic clearance .

- 2-(4-Methylphenyl)quinoline-4-carboxylic acid: The methylphenyl variant lacks the oxygen atom in the butoxy group, decreasing polarity. Crystallographic studies confirm planar quinoline and phenyl rings, facilitating π-π stacking interactions in target binding .

Halogen-Substituted Aryl Groups

- However, increased molecular weight (MW: 376.6 g/mol) may reduce solubility .

- 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS: 477867-89-3): The sulfanyl group introduces a sulfur atom, which can participate in hydrophobic interactions or coordinate metal ions. The methoxy group further modulates electronic properties .

Butyl vs. Butoxy Substituents

- 2-(4-Butylphenyl)quinoline-4-carboxylic acid (CAS: 183670-22-6): Replacing the butoxy oxygen with a butyl chain eliminates hydrogen-bonding capability, emphasizing hydrophobic interactions. This analog has a molecular weight of 305.37 g/mol, slightly lower than the butoxy variant (335.4 g/mol) .

Modifications to the Quinoline Core

Methyl Group Position

- The butoxy group at position 3 alters spatial orientation compared to position 4 in the target compound .

Carboxylic Acid Derivatives

- Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate: Esterification of the carboxylic acid group reduces polarity, improving cell membrane penetration. However, this modification may diminish target binding in hydrophilic environments .

Antibacterial Activity

- 2-Phenyl-quinoline-4-carboxylic acid derivatives: Studies show MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups (e.g., halogens) correlates with enhanced activity .

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Exhibits broad-spectrum activity, synthesized via a BF₃·OEt₂-catalyzed Povarov reaction. Methoxy groups may enhance solubility and target engagement .

Structure-Activity Relationships (SAR)

- Lipophilicity : Butoxy and butyl groups enhance membrane permeability but may reduce aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) improve antibacterial efficacy by stabilizing charge-transfer interactions.

- Steric Factors: Substituents at position 3 (e.g., methyl) influence quinoline ring planarity, affecting binding to biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

- Step 1 : Condensation of substituted anilines with β-keto esters to form quinoline intermediates (e.g., using diphenyl ether at elevated temperatures for cyclization) .

- Step 2 : Functionalization of the quinoline core via alkylation or substitution to introduce the 4-butoxyphenyl group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like N-oxides or over-oxidation .

- Step 3 : Hydrolysis of ester intermediates (e.g., using 10% NaOH in methanol) to yield the carboxylic acid moiety .

- Characterization : Confirm purity via HPLC (>90% purity, as per similar quinoline derivatives) and structural identity using NMR and X-ray crystallography (if single crystals are obtainable) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of vapors. Electrostatic charge buildup should be mitigated by grounding equipment .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere). Store at 2–8°C in a dark, well-ventilated area to prevent degradation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., butoxyphenyl methyl protons at δ 0.9–1.5 ppm, aromatic protons in quinoline core at δ 7.0–8.5 ppm) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical MW: 321.38 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during synthesis (e.g., unexpected byproducts)?

- Methodological Answer :

- Root Cause Analysis : Use LC-MS to identify byproducts. For example, oxidation at the quinoline nitrogen may form N-oxides if reaction conditions (e.g., oxidizing agents, temperature) are suboptimal .

- Mitigation : Adjust reaction parameters (e.g., replace harsh oxidizers with milder agents like H₂O₂ in acetic acid). Monitor reaction progress via TLC or in-situ IR .

- Case Study : In similar quinolines, substituting diphenyl ether with DMF reduced side reactions during cyclization by 30% .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents like PEG-400 or cyclodextrin-based formulations .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) via derivatization while retaining the core scaffold. For example, ester prodrugs of the carboxylic acid moiety improved solubility in a related biphenyl compound by 5-fold .

Q. How does the 4-butoxyphenyl substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess binding affinity. The butoxy group’s hydrophobicity may enhance interactions with hydrophobic pockets in target proteins .

- Experimental Validation : Conduct competitive binding assays (e.g., fluorescence polarization) with truncated analogs (e.g., replacing butoxy with methoxy) to quantify substituent effects on IC₅₀ values .

Q. What are the ecological and toxicity profiles of this compound, and how should waste be managed?

- Methodological Answer :

- Ecotoxicity : No data available, but structurally similar quinolines show low biodegradability. Assume persistence and avoid environmental release .

- Waste Disposal : Treat as hazardous waste. Incinerate in a licensed facility with scrubbing systems to capture acidic gases (from carboxylic acid combustion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.